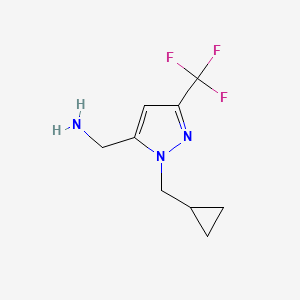
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
Vue d'ensemble
Description
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine, also known as CPMTFP, is an organic compound that is used in a variety of scientific research applications. It is a pyrazol-5-ylmethanamine derivative, and it is synthesized by a process known as cyclopropylmethylation. CPMTFP has a number of biochemical and physiological effects, and it has been used in a variety of laboratory experiments with varying degrees of success.
Applications De Recherche Scientifique
1. Synthesis Methods and Derivatives
- A notable application of similar compounds is found in the synthesis of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, achieved through ambient-temperature synthesis via a condensation reaction. This demonstrates the versatility of 1H-pyrazol compounds in creating new chemical entities (Becerra et al., 2021).
2. Complex Formation with Metals
- The formation of Co(II) chloride complexes with pyrazolyl methanamine derivatives illustrates the potential for creating new metal complexes, which might have various scientific applications, including catalysis and material science (Choi et al., 2015).
3. Cytotoxicity Studies
- Pyrazole methanones, including those with trifluoromethyl groups, have been synthesized and evaluated for cytotoxicity. This suggests potential applications in biomedical research, particularly in understanding the cellular interactions of these compounds (Bonacorso et al., 2016).
4. Regioselective Synthesis
- The regioselective synthesis of 1H-pyrazol-5-yl derivatives, including methods involving 1,3-dipolar cycloaddition reactions, is another significant area. This highlights the importance of such compounds in synthetic chemistry for creating specific molecular architectures (Alizadeh et al., 2015).
5. Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives, including those with 1H-pyrazol-5-yl groups, have shown potential as antimicrobial and anticancer agents, indicating the relevance of these compounds in pharmacological and medicinal chemistry research (Hafez et al., 2016).
Mécanisme D'action
Target of Action
Based on its structure, it might interact with proteins or enzymes that have affinity for its functional groups such as the trifluoromethyl group and the pyrazolyl group .
Mode of Action
Compounds with a trifluoromethyl group often undergo radical trifluoromethylation, which involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways that “(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine” affects. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in protein transport and localization .
Analyse Biochimique
Biochemical Properties
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound is known to enhance its binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation . The cyclopropylmethyl group contributes to the compound’s stability and reactivity in biochemical environments . This compound interacts with enzymes such as cyclopropanases, which are involved in the biosynthesis of cyclopropane-containing natural products
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . The compound’s impact on cell function includes alterations in cell proliferation, differentiation, and apoptosis. Studies have demonstrated that it can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent . Additionally, the compound’s effects on cellular metabolism include changes in the levels of key metabolites and alterations in metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The trifluoromethyl group enhances the compound’s binding affinity to target enzymes, leading to enzyme inhibition or activation . The cyclopropylmethyl group contributes to the compound’s stability and reactivity, allowing it to interact with various biomolecules in the cellular environment . These interactions result in changes in gene expression and cellular function, which are crucial for understanding the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects . At higher doses, the compound may cause toxicity, leading to adverse effects on organ function and overall health . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its role in modulating key metabolic pathways . The trifluoromethyl group plays a significant role in the compound’s metabolic activity, influencing its interactions with metabolic enzymes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions influence the compound’s accumulation and distribution within tissues, affecting its overall efficacy and potential therapeutic applications . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic contexts.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s interactions with biomolecules and its effects on cellular processes . Studies have shown that the compound can localize to the nucleus, mitochondria, and other organelles, influencing gene expression, cellular metabolism, and overall cell function .
Propriétés
IUPAC Name |
[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-3-7(4-13)15(14-8)5-6-1-2-6/h3,6H,1-2,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIMSUMWSZXPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



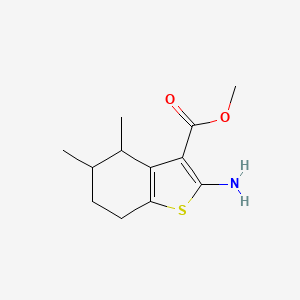
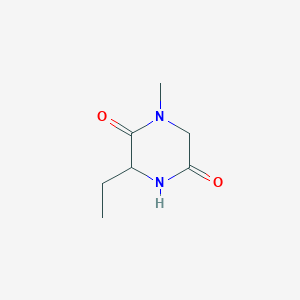
![1-[5-Bromo-2-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469329.png)
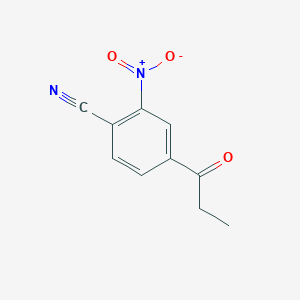
![1-[2-(Ethylsulfonyl)-5-methylphenyl]methanamine hydrochloride](/img/structure/B1469332.png)
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1469336.png)
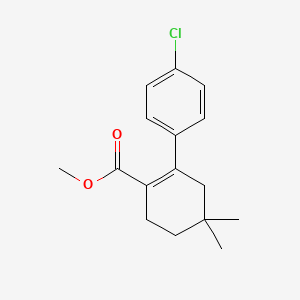
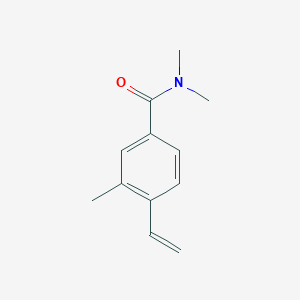

![1-{5-Chloro-2-[(1-methylethyl)sulfonyl]phenyl}methanamine hydrochloride](/img/structure/B1469341.png)
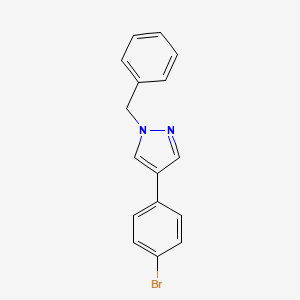
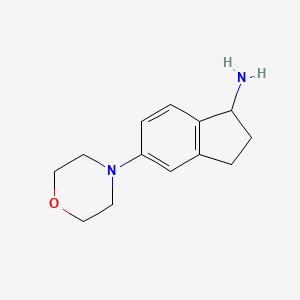

![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)